LY294002

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action

LY294002 competitively binds to the ATP-binding pocket of PI3K, thereby preventing the enzyme from phosphorylating phosphatidylinositol (PI) to phosphatidylinositol 3-phosphate (PIP3) [3]. PIP3 acts as a second messenger in the cell, triggering downstream signaling cascades. By inhibiting PIP3 production, LY294002 effectively blocks PI3K-mediated cellular responses.

Applications in Research

LY294002 has been widely used in various research areas to study the involvement of PI3K signaling in:

- Cancer biology: LY294002 has been instrumental in understanding the role of PI3K in cancer cell proliferation, survival, and resistance to therapy [4]. Researchers use LY294002 to investigate potential anti-cancer drugs that target the PI3K pathway.

- Neurobiology: Studies employing LY294002 have shed light on the role of PI3K in neuronal development, synaptic function, and memory formation [5].

- Immunology: The involvement of PI3K in immune cell activation and function has been explored using LY294002, providing insights into immune responses and inflammatory diseases [6].

- Other areas: LY294002 has also been used in research on cardiovascular diseases, metabolic disorders, and aging, highlighting the diverse cellular processes influenced by PI3K signaling.

Here are some references for further reading:

- [1] A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002).

- [2] Phosphatidylinositol 3-Kinases (PI3Ks) in cell biology and signaling networks.

- [3] Biochemical characterization of LY294002, a specific inhibitor of phosphatidylinositol 3-kinase.

- [4] Targeting the PI3K signaling pathway in cancer.

- [5] The roles of phosphatidylinositol 3-kinase in synaptic plasticity.

- [6] Phosphatidylinositol 3-kinase signaling in immunity.

LY294002 is a morpholine-containing chemical compound known for its potent inhibitory effects on various proteins, particularly phosphoinositide 3-kinases (PI3Ks). It is classified as a non-selective research tool, making it essential in studies investigating the PI3K/AKT signaling pathway. The compound has an IC50 value of approximately 1.4 μM, indicating its effectiveness in inhibiting PI3K activity, although it is less potent than wortmannin, another well-known PI3K inhibitor. Unlike wortmannin, which irreversibly inhibits PI3K, LY294002 acts as a reversible inhibitor, allowing for more controlled experimental conditions .

LY294002 acts as a specific inhibitor of phosphatidylinositol 3-kinase (PI3K), a critical enzyme involved in cell signaling pathways that regulate cell growth, proliferation, survival, and motility []. It binds to the ATP-binding pocket of PI3K, thereby preventing the enzyme from phosphorylating phosphatidylinositol (PI) to phosphatidylinositol-3-phosphate (PIP3), a key second messenger in these pathways []. By inhibiting PI3K activity, LY294002 can block these signaling cascades and potentially influence various cellular processes.

LY294002 functions primarily by competing with adenosine triphosphate (ATP) for binding at the active site of PI3K. This competitive inhibition leads to a decrease in the phosphorylation of downstream targets such as AKT, which plays a crucial role in cell survival and proliferation . The compound has also been shown to interact with a variety of other kinases and proteins, suggesting a broader range of biological effects beyond just PI3K inhibition .

The biological activity of LY294002 is significant in various cellular processes. It has been shown to induce apoptosis in several cancer cell lines by inhibiting the PI3K/AKT pathway. For instance, treatment with LY294002 has been linked to decreased cell viability and increased apoptosis in nasopharyngeal carcinoma cells and other cancer types . Additionally, LY294002 affects the release of miniature end-plate potentials (MEPPs) at neuromuscular junctions through its influence on synaptotagmin function . Its role in modulating inflammatory responses has also been noted, particularly concerning its effects on glucose transporter expression and inflammatory mediators .

The synthesis of LY294002 involves several steps starting from 8-bromo-2-morpholin-4-yl-chromen-4-one. The compound can be synthesized via palladium-catalyzed coupling reactions that allow for the introduction of various substituents necessary for its biological activity. The specific synthetic pathway often includes the use of microwave reactors to facilitate rapid reaction conditions and improve yields .

LY294002 is widely used in research settings to explore the PI3K/AKT signaling pathway's role in cancer biology, neurobiology, and metabolic disorders. Its applications include:

- Cancer Research: Investigating the mechanisms behind tumor growth and resistance to therapies.

- Neuroscience: Studying synaptic transmission and neurodegenerative diseases.

- Inflammation Studies: Exploring pathways related to inflammatory diseases and their treatments .

Studies examining the interactions of LY294002 with various proteins have revealed its ability to bind not only to class I PI3Ks but also to other unrelated targets such as casein kinase 2 (CK2) and p97/VCP. These interactions suggest that LY294002 may have diverse effects on cellular signaling pathways beyond those mediated by PI3K alone . Notably, its modulation of AKT phosphorylation has been shown to vary depending on the cellular context, indicating complex regulatory mechanisms at play .

Several compounds exhibit similar properties to LY294002 concerning their roles as inhibitors of the PI3K/AKT pathway or other kinases. Here are some notable examples:

| Compound Name | Mechanism of Action | Potency (IC50) | Unique Features |

|---|---|---|---|

| Wortmannin | Irreversible PI3K inhibitor | ~0.1 μM | Stronger potency but irreversible action |

| PIK-75 | Selective PI3K inhibitor | ~0.1 μM | More selective than LY294002 |

| GDC-0941 | Selective PI3K inhibitor | ~0.005 μM | High selectivity and potency |

| TGX-221 | Selective p110β inhibitor | ~0.5 μM | Targets p110β specifically |

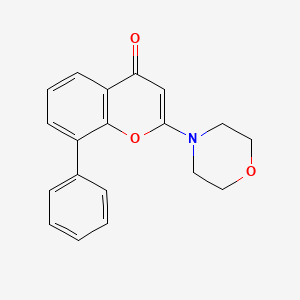

LY294002 exhibits a complex aromatic structure with three key functional groups: a chromenone core, a morpholine ring, and a phenyl substituent.

Key Structural Features

The chromenone core consists of a fused benzene and pyrone ring system, while the morpholine group (a six-membered amine-containing heterocycle) and phenyl group contribute to its hydrophobic and hydrogen-bonding interactions. These features enable LY294002 to bind to ATP-binding pockets of kinases.

Synthetic Pathways and Derivatives

LY294002 is synthesized via multi-step organic reactions, with methods optimized for yield and specificity.

Primary Synthetic Routes

1. Claisen Condensation

A chemoselective crossed-Claisen reaction between thioesters and N-acylbenzotriazoles under MgBr₂·OEt₂ and i-Pr₂NEt catalysis generates β-keto thioesters, which are precursors for LY294002. This method avoids harsh enolization conditions, enabling mild synthesis.

2. Suzuki Coupling

An intermediate 8-bromochromenone derivative undergoes palladium-catalyzed coupling with 4-(4,4,5,5-tetramethyldioxaborolan-2-yl)-phenylamine to introduce the phenyl group. This route is used to synthesize derivatives like PI828, a LY294002 analogue with enhanced potency against PI3Kβ.

3. Morpholine Introduction

The morpholine group is appended via nucleophilic substitution or condensation reactions. For example, bromination of the chromenone core followed by reaction with morpholine yields the final structure.

Key Derivatives

Derivatives like PI828 and LY303511 are used to study kinase specificity and binding modes. PI828, for instance, is immobilized on affinity matrices to identify LY294002 targets.

Structure-Activity Relationship (SAR) Analysis

LY294002’s inhibitory activity is tightly linked to its structural motifs, as demonstrated by systematic modifications.

Critical Structural Elements

Morpholine Group

Phenyl Substituent

Chromenone Core

Kinase Selectivity Profiles

| Kinase | LY294002 IC₅₀ (μM) | PI828 IC₅₀ (μM) | LY303511 IC₅₀ (μM) |

|---|---|---|---|

| PI3Kα | 0.5 | 0.173 | >10 |

| PI3Kβ | 0.57 | 0.173 | >10 |

| PI3Kγ | 3.8 | N/A | N/A |

| CK2 | 0.098 | 0.149 | 0.098 |

| DNA-PK | 1.4 | N/A | N/A |

Mechanistic Insights

- PI3K Inhibition: LY294002 competes with ATP by occupying the binding pocket, preventing phosphoinositide phosphorylation.

- CK2 Inhibition: The morpholine group interacts with CK2’s active site, blocking phosphorylation of serine/threonine residues.

- Off-Target Effects: Inhibits mTOR, GSK3β, and VCP (a type II AAA ATPase), contributing to PI3K-independent cellular effects.

Role in Cancer Cell Proliferation and Apoptosis Studies

LY294002 has emerged as a pivotal research tool in cancer biology, particularly for investigating the mechanisms underlying cancer cell proliferation and apoptosis. The compound's ability to inhibit phosphatidylinositol 3-kinase has made it instrumental in elucidating the role of the PI3K/AKT pathway in cancer cell survival and death.

Mechanisms of Action in Cancer Cell Death

Research has demonstrated that LY294002 induces apoptosis through multiple pathways, with significant variations observed across different cancer cell types. In gastric cancer cells, specifically the SGC7901 cell line, LY294002 at 50 μM concentration induced cell cycle arrest at both G1 and G2 phases, with the proportion of cells in G1 phase increasing from 48.9% to 75.1% after 24 hours of treatment [1] [2]. This cell cycle arrest was accompanied by a substantial increase in apoptosis rates, rising from 0.33% in control cells to 43.4% following LY294002 treatment [2].

The compound's pro-apoptotic effects are mediated through the upregulation of p53 levels and the induction of mitochondrial dysfunction. Studies have shown that LY294002 treatment leads to the collapse of mitochondrial membrane potential, a critical event in apoptosis initiation [1] [2]. The mechanism involves the activation of p53-dependent pathways, where LY294002 treatment resulted in a significant increase in p53 mRNA expression, reaching peak levels at 6 hours post-treatment [1].

Differential Effects Across Cancer Types

The effectiveness of LY294002 varies considerably among different cancer cell lines, reflecting the heterogeneity of cancer cell biology. In breast cancer cells (MCF-7), LY294002 demonstrated potent cytotoxic effects with an IC50 value of 0.87 μM [3]. When combined with tamoxifen, the compound showed synergistic effects, with the combination treatment resulting in 40.3% early apoptosis and 28.3% late apoptosis, compared to 19.8% and 11.4% respectively for LY294002 alone [3].

Glioblastoma cells exhibit distinct responses to LY294002 treatment. In MOGGCCM cells, 10 μM LY294002 induced predominantly autophagy (44.61%) with minimal necrotic effects, while in T98G cells, the same concentration primarily induced apoptosis (36%) accompanied by autophagy (20.26%) [4]. This differential response highlights the compound's ability to trigger various forms of programmed cell death depending on the cellular context.

Research Findings in Multidrug Resistance

LY294002 has shown particular promise in overcoming multidrug resistance in cancer cells. Studies have revealed that the compound causes preferential induction of apoptosis in multidrug-resistant cells compared to their drug-sensitive counterparts. In KB-V1 multidrug-resistant cells, a 12-hour exposure to 10 μM LY294002 induced 30.39% apoptosis, significantly higher than the 4.54% observed in drug-sensitive KB-3-1 cells [5]. This selectivity suggests that the PI3K/AKT pathway plays a crucial role in maintaining the survival of drug-resistant cancer cells.

The compound's ability to enhance chemosensitivity has been demonstrated in various cancer models. In gastric cancer cells, LY294002 enhanced sensitivity to vincristine by decreasing the expression of multidrug resistance protein 1 (MDR1/P-glycoprotein), B-cell lymphoma 2 (BCL-2), and X-linked inhibitor of apoptosis protein (XIAP), while upregulating B-cell lymphoma 2 associated X protein (BAX) and caspase-3 [6] [7].

| Cancer Type | Concentration | Apoptosis Rate | Key Mechanism |

|---|---|---|---|

| Gastric Cancer (SGC7901) | 50 μM | 43.4% | p53 upregulation, mitochondrial dysfunction |

| Breast Cancer (MCF-7) | 0.87 μM | 68.6% | Caspase activation, cell cycle arrest |

| Glioblastoma (MOGGCCM) | 10 μM | 44.61% autophagy | Beclin-1 increase |

| Glioblastoma (T98G) | 10 μM | 36% | Caspase-3/9 activation |

| Multidrug Resistant (KB-V1) | 10 μM | 30.39% | PI3K/AKT pathway inhibition |

Molecular Pathways and Targets

The mechanistic basis of LY294002's anticancer effects involves multiple downstream targets of the PI3K/AKT pathway. The compound effectively inhibits AKT phosphorylation, leading to the activation of glycogen synthase kinase-3 beta (GSK-3β), a key regulator of cell survival and proliferation [8]. In glioblastoma cells, LY294002 treatment resulted in the downregulation of GSK-3β phosphorylation at the Ser-9 residue, representing the activation of this pro-apoptotic kinase [8].

Additionally, LY294002 affects the expression of apoptosis-related proteins. The compound decreases the levels of anti-apoptotic proteins such as BCL-2 and XIAP while promoting the expression of pro-apoptotic factors including BAX and various caspases [3] [6]. This dual effect creates a cellular environment conducive to apoptosis induction.

Clinical Implications and Therapeutic Potential

The research findings with LY294002 have significant implications for cancer therapy development. The compound's ability to selectively target cancer cells while showing enhanced effects against drug-resistant populations suggests potential therapeutic applications. Studies in mouse xenograft models have demonstrated that LY294002 administration results in significant tumor growth suppression and increased apoptosis in vivo [9] [10].

In ovarian cancer models, LY294002 combined with paclitaxel achieved an 80% reduction in tumor burden compared to 51% for paclitaxel alone, while virtually eliminating ascites formation [11]. These findings suggest that PI3K inhibitors like LY294002 could serve as effective adjuvants to conventional chemotherapy, potentially improving treatment outcomes while reducing the required doses of cytotoxic agents.

Modulation of Glycolysis and Metabolic Reprogramming

LY294002 has proven to be an invaluable tool for investigating the metabolic reprogramming that occurs in cancer cells, particularly the phenomenon known as the Warburg effect. This metabolic alteration, characterized by increased glycolytic activity and lactate production even under aerobic conditions, represents a fundamental aspect of cancer cell biology that LY294002 helps researchers understand and potentially target.

Inhibition of the Warburg Effect

Research has demonstrated that LY294002 significantly inhibits the Warburg effect in various cancer cell types. In gastric cancer cells, treatment with LY294002 resulted in decreased lactate dehydrogenase activity and reduced lactate production, indicating suppression of aerobic glycolysis [12] [13]. The compound achieves this effect primarily through the downregulation of pyruvate kinase M2 (PKM2), a key enzyme that catalyzes the final rate-limiting step of glycolysis [12].

PKM2 represents a critical target in cancer metabolism, as it is exclusively expressed in various cancer cells and promotes the Warburg effect. Studies have shown that LY294002 treatment leads to significant downregulation of PKM2 expression, thereby disrupting the glycolytic pathway that cancer cells depend on for rapid energy production [12] [14]. This metabolic disruption contributes to the compound's anticancer effects by depriving cancer cells of their preferred energy source.

Effects on Glycolytic Enzymes

Comprehensive proteomic analysis has revealed that LY294002 affects multiple components of the glycolytic pathway. In human HT-29 colorectal cancer cells, treatment with 10 μM LY294002 for 48 hours resulted in a significant decrease in six glycolytic enzymes, with an average reduction of 0.37-fold compared to control cells [15]. This broad effect on glycolytic enzymes suggests that LY294002 disrupts glucose metabolism at multiple levels, not just through PKM2 inhibition.

The compound also affects glucose uptake mechanisms. Research has shown that LY294002 decreases the expression of glucose transporter 1 (GLUT1), a membrane-specific glucose transporter that facilitates glucose entry into cells [16]. This dual effect on both glucose uptake and glycolytic enzyme expression creates a comprehensive metabolic blockade that significantly impairs cancer cell energy metabolism.

Impact on Adenosine Triphosphate Production

The disruption of glycolysis by LY294002 has direct consequences for adenosine triphosphate (ATP) production in cancer cells. Studies have demonstrated that the compound significantly reduces ATP synthesis through its effects on glycolytic enzymes [15]. In addition to affecting glycolytic ATP production, LY294002 also influences oxidative phosphorylation, creating a comprehensive impact on cellular energy metabolism.

This reduction in ATP availability has significant implications for cancer cell survival and proliferation. Cancer cells, which typically exhibit high energy demands due to their rapid growth and proliferation rates, become particularly vulnerable to ATP depletion. The compound's ability to target both glycolytic and oxidative ATP production pathways makes it an effective tool for studying metabolic dependencies in cancer cells.

Metabolic Reprogramming in Different Cancer Types

The metabolic effects of LY294002 vary among different cancer cell types, reflecting the diversity of metabolic adaptations in cancer. In gastric cancer cells, the compound primarily targets the Warburg effect, leading to decreased lactate production and PKM2 downregulation [12]. However, in other cancer types, LY294002 may affect different aspects of metabolism.

Research has shown that LY294002 can induce metabolic reprogramming that shifts cells away from glycolysis toward oxidative phosphorylation. This metabolic shift is often accompanied by changes in the expression of key metabolic enzymes and transporters, indicating a comprehensive reorganization of cellular metabolism [14] [17].

| Metabolic Parameter | Effect of LY294002 | Mechanism |

|---|---|---|

| Lactate Dehydrogenase Activity | Significantly decreased | Direct enzyme inhibition |

| Pyruvate Kinase M2 Expression | Downregulated | Transcriptional regulation |

| Glucose Uptake | Decreased | GLUT1 downregulation |

| ATP Production | Reduced | Glycolysis inhibition |

| Lactate Production | Significantly reduced | Metabolic pathway disruption |

Role in Metabolic Flexibility

Cancer cells exhibit remarkable metabolic flexibility, allowing them to adapt to changing environmental conditions and nutrient availability. LY294002 has been instrumental in studying this metabolic plasticity by demonstrating how PI3K pathway inhibition affects the ability of cancer cells to switch between different metabolic pathways [14] [17].

The compound's effects on metabolic flexibility are particularly evident in its ability to prevent cancer cells from adapting to hypoxic conditions. Under hypoxic conditions, cancer cells typically upregulate glycolysis to maintain energy production. However, LY294002 treatment impairs this adaptive response, making cancer cells more vulnerable to hypoxic stress [14].

Implications for Cancer Stem Cell Metabolism

Recent research has revealed that LY294002 also affects the metabolism of cancer stem cells, which exhibit unique metabolic characteristics compared to differentiated cancer cells. In osteosarcoma stem-like cells, LY294002 treatment resulted in G0/G1 cell cycle arrest and induced apoptosis through the modulation of metabolic pathways [18]. This finding suggests that the compound's metabolic effects extend beyond bulk cancer cell populations to include cancer stem cells, which are often responsible for tumor recurrence and metastasis.

The ability of LY294002 to target cancer stem cell metabolism has important implications for cancer treatment strategies. Cancer stem cells are often resistant to conventional therapies due to their unique metabolic properties and low proliferation rates. By targeting their metabolic dependencies, LY294002 provides a potential approach for overcoming this resistance.

Therapeutic Implications of Metabolic Targeting

The metabolic effects of LY294002 have significant therapeutic implications for cancer treatment. The compound's ability to disrupt multiple aspects of cancer cell metabolism, including glycolysis, glucose uptake, and ATP production, suggests potential applications in metabolic targeting strategies for cancer therapy [12] [14].

Metabolic targeting represents an emerging approach in cancer treatment that aims to exploit the metabolic vulnerabilities of cancer cells. The research with LY294002 has provided important insights into how PI3K pathway inhibition can be used to disrupt cancer cell metabolism and induce cell death through metabolic stress [14] [17].

Utility in Neurotransmission and Neuromuscular Junction Studies

LY294002 has emerged as a valuable research tool in neuroscience, particularly for investigating neurotransmission mechanisms and neuromuscular junction function. The compound's effects on synaptic transmission, vesicle cycling, and neurotransmitter release have provided important insights into the role of phosphatidylinositol 3-kinase signaling in nervous system function.

Effects on Neuromuscular Junction Function

Research at the frog neuromuscular junction has revealed that LY294002 produces complex and dose-dependent effects on synaptic transmission. At concentrations of 100-200 μM, the compound causes a dramatic increase in miniature endplate potential (MEPP) frequency, rising from baseline levels of approximately 1 per second to peak frequencies of 20-100 per second [19] [20]. This increase in spontaneous acetylcholine release occurs through a mechanism that is independent of intraterminal calcium concentrations.

The enhanced MEPP frequency induced by LY294002 is transient, typically reaching peak levels within 20-30 minutes of application before gradually declining to control levels [19]. During this period, the compound causes the release of approximately 327,000-337,000 quanta for 100-200 μM concentrations, which correlates well with estimates of the total number of releasable vesicles at frog neuromuscular junction terminals [19] [20].

Mechanisms of Vesicle Cycling Disruption

One of the most significant findings regarding LY294002's effects on neuromuscular junction function is its ability to disrupt vesicle cycling processes. The compound causes a dramatic reduction in the number of synaptic vesicles, which is accompanied by the appearance of numerous cisternae structures [19] [20]. Electron microscopic analysis has revealed that LY294002 treatment results in vesicle depletion from 42.77% to 32.94% of terminal surface area, while cisternae increase from 1.36% to 8.01% [20].

This vesicle-to-cisternae conversion represents a fundamental alteration in synaptic vesicle dynamics. The compound appears to interfere with the normal recycling of synaptic vesicles, leading to their conversion into larger membrane structures that cannot participate in neurotransmitter release [19] [20]. Importantly, this effect is reversible, with normal vesicle populations and function returning after compound washout.

Impact on Evoked Neurotransmitter Release

While LY294002 enhances spontaneous neurotransmitter release, it has the opposite effect on evoked release. The compound causes a rapid and complete inhibition of endplate potential (EPP) amplitude, with complete blockade of evoked release occurring within 30-40 minutes of application [19] [20]. This dichotomy between enhanced spontaneous release and blocked evoked release suggests that LY294002 affects different mechanisms underlying these two forms of neurotransmitter release.

The inhibition of evoked release appears to be directly related to the vesicle depletion observed with electron microscopy. As the compound depletes the readily releasable pool of vesicles through enhanced spontaneous release and impaired recycling, fewer vesicles become available for calcium-dependent evoked release [19] [20].

Role in Synaptic Plasticity

LY294002 has been instrumental in studying the role of PI3K signaling in synaptic plasticity, particularly long-term potentiation (LTP). In hippocampal studies, the compound has been shown to block the maintenance of LTP when applied at concentrations of 20 μM [21] [22]. This effect occurs without impairing the induction of LTP, suggesting that PI3K signaling is specifically required for the maintenance rather than the initiation of synaptic plasticity.

The compound's effects on LTP are mediated through the inhibition of AKT phosphorylation and downstream signaling pathways including mammalian target of rapamycin (mTOR) and Forkhead box protein O1 (FOXO1) [21]. These findings have provided important insights into the molecular mechanisms underlying the maintenance of synaptic plasticity and memory formation.

Adenosine Receptor Interactions

Research has revealed that LY294002 exhibits complex interactions with adenosine receptors at the neuromuscular junction. The compound reduces the sensitivity of motor nerve terminals to adenosine, demonstrating an apparent competitive relationship with adenosine A1 receptor activation [23] [24]. This effect occurs independently of PI3K or casein kinase II inhibition, suggesting additional molecular targets for LY294002 beyond its primary PI3K inhibitory activity.

The adenosine receptor interaction has important implications for understanding the compound's effects on neurotransmission. Adenosine normally acts as an inhibitory neuromodulator, reducing both spontaneous and evoked acetylcholine release. By interfering with adenosine receptor function, LY294002 may contribute to the enhanced spontaneous release observed in experimental preparations [23] [24].

| Parameter | Effect | Concentration | Mechanism |

|---|---|---|---|

| MEPP Frequency | Increased 20-100/sec | 100-200 μM | Synaptotagmin perturbation |

| EPP Amplitude | Completely blocked | 150 μM | Vesicle depletion |

| Vesicle Number | Dramatically reduced | 150 μM | Vesicle-to-cisternae conversion |

| Long-term Potentiation | Blocked maintenance | 20 μM | PI3K/AKT pathway inhibition |

| Adenosine Sensitivity | Reduced | 150 μM | Adenosine receptor competition |

Molecular Mechanisms of Action

The neurotransmission effects of LY294002 involve multiple molecular mechanisms beyond PI3K inhibition. The compound appears to perturb synaptotagmin function, which are vesicle-associated calcium sensors that normally trigger synaptic vesicle exocytosis [23] [19]. This perturbation leads to calcium-independent neurotransmitter release, explaining the enhanced MEPP frequency observed in experimental preparations.

Additionally, LY294002 affects the formation and maintenance of synaptic vesicles through its effects on membrane trafficking pathways. The compound's ability to cause vesicle-to-cisternae conversion suggests interference with the molecular machinery responsible for vesicle biogenesis and recycling [19] [20].

Therapeutic Implications and Research Applications

The neurotransmission effects of LY294002 have important implications for understanding neuromuscular disorders and developing therapeutic interventions. The compound's ability to enhance spontaneous neurotransmitter release while blocking evoked release provides a unique pharmacological profile that has been useful for studying the mechanisms underlying different forms of neurotransmitter release [19] [20].

Research applications of LY294002 in neuroscience extend beyond basic mechanistic studies to include investigations of neurodegenerative diseases and synaptic dysfunction. The compound's effects on synaptic plasticity and vesicle cycling have provided insights into the molecular basis of memory formation and the pathophysiology of cognitive disorders [21] [22].

The reversible nature of LY294002's effects on neurotransmission makes it particularly valuable as a research tool. The ability to rapidly and reversibly disrupt specific aspects of synaptic function allows researchers to dissect the complex mechanisms underlying neurotransmission and synaptic plasticity [19] [20].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

Molecular Mechanism Mediating Cytotoxic Activity of Cabazitaxel in Docetaxel-resistant Human Prostate Cancer Cells

Hiromitsu Watanabe, Asuka Kawakami, Ryo Sato, Kyohei Watanabe, Yuto Matsushita, Hideaki MiyakePMID: 34281834 DOI: 10.21873/anticanres.15167

Abstract

Cabazitaxel is known to be effective in patients with castration-resistant prostate cancer (CRPC) showing resistance to docetaxel. The objective of this study was to investigate the molecular mechanism mediating cytotoxic activity of cabazitaxel in docetaxel-resistant human CRPC cells.Parental human CRPC cell line PC3 (PC3/P) was continuously exposed to increasing doses of docetaxel, and a cell line resistant to docetaxel, PC3/R, was developed. Phenotypic differences between these cell lines were investigated.

There were no significant differences in sensitivity to cabazitaxel between PC3/P and PC3/R. In PC3/P, both docetaxel and cabazitaxel markedly inhibited the phosphorylation of AKT serine/threonine kinase 1 (AKT) and p44/42 mitogen-activated protein kinase (MAPK). In PC3/R, however, phosphorylation of AKT and p44/42 MAPK were maintained following treatment with docetaxel, whereas treatment with cabazitaxel resulted in the marked down-regulation of phosphorylation of AKT but not that of p44/42 MAPK. Furthermore, additional treatment of PC3/R with a specific inhibitor of AKT significantly enhanced the cytotoxic activity of docetaxel but not that of cabazitaxel. Growth of PC3/R in nude mice after treatment with cabazitaxel was significantly inhibited compared with that after treatment with docetaxel.

Antitumor activity of cabazitaxel in docetaxel-resistant CRPC cells was explained, at least in part, by the inactivation of persistently phosphorylated AKT even after treatment with docetaxel.

Autophagy inhibitors 3-MA and LY294002 repress osteoclastogenesis and titanium particle-stimulated osteolysis

Weishen Chen, Guoyan Xian, Minghui Gu, Baiqi Pan, Xiaoyu Wu, Yongyu Ye, Linli Zheng, Ziji Zhang, Puyi ShengPMID: 34052845 DOI: 10.1039/d1bm00691f

Abstract

Aseptic loosening caused by peri-implant osteolysis (PIO) is a common complication after joint replacement, and there is still no better treatment than revision surgery. The wear particle-induced inflammation response, especially subsequent osteoclastic bone resorption, is responsible for PIO. As the importance of wear particles in inducing autophagy in cells around the prosthesis in PIO has been discovered, this might be a central process underlying aseptic loosening. However, the role of autophagy induced by wear particles in osteoclastogenesis during PIO remains unclear. In this study, we investigated the role of autophagy in osteoclastogenesis and verified it in a mouse calvarial osteolysis model. We found that osteoclasts were increased in the interface membranes of patients with aseptic loosening. In vitro, knocking down the Atg5 gene or using autophagy inhibitors (3-MA, LY294002) to inhibit autophagy was found to repress osteoclastogenesis and decrease expression of the osteoclast-related genes TRAP, cathepsin K, and matrix metalloprotein 9 (MMP-9) with or without titanium (Ti) particles. In vivo, 3-MA and LY294002 repressed Ti particle-stimulated osteolysis and osteoclastogenesis and reduced expression of the pro-inflammatory factors TNF-α, IL-1β, and IL-6. Our results suggest that 3-MA and LY294002 might be the potential medicines to prevent and treat PIO and aseptic loosening.Cytoprotection against Oxidative Stress by Methylnissolin-3-

Xiaohua Wu, Jian Xu, Yousheng Cai, Yuejun Yang, Yuancai Liu, Shugeng CaoPMID: 34202670 DOI: 10.3390/molecules26133852

Abstract

is a famous herb found among medicinal and food plants in East and Southeastern Asia. The Nrf2-ARE assay-guided separation of an extract from Jing liqueur led to the identification of a nontoxic Nrf2 activator, methylnissolin-3--β-d-glucopyranoside (MNG, a component of

). Nrf2 activation by MNG has not been reported before. Using Western Blot, RT-qPCR and imaging, we investigated the cytoprotective effect of MNG against hydrogen peroxide-induced oxidative stress. MNG induced the expression of Nrf2, HO-1 and NQO1, accelerated the translocation of Nrf2 into nuclei, and enhanced the phosphorylation of AKT. The MNG-induced expression of Nrf2, HO-1, and NQO1 were abolished by Nrf2 siRNA, while the MNG-induced expression of Nrf2 and HO-1 was abated and the AKT phosphorylation was blocked by LY294002 (a PI3K inhibitor). MNG reduced intracellular ROS generation. However, the protection of MNG against the H

O

insult was reversed by Nrf2 siRNA with decreased cell viability. The enhancement of Nrf2 and HO-1 by MNG upon H

O

injury was reduced by LY294002. These data showed that MNG protected EA.hy926 cells against oxidative damage through the Nrf2/HO-1 and at least partially the PI3K/Akt pathways.

Cyclin-Dependent Kinase Inhibitor BMI-1026 Induces Apoptosis by Downregulating Mcl-1 (L) and c-FLIP (L) and Inactivating p-Akt in Human Renal Carcinoma Cells

Dong Eun Kim, Jinho Lee, Jong Wook Park, Hyunsu Kang, Yu Ri Nam, Taeg Kyu Kwon, Ki-Suk Kim, Shin KimPMID: 33924053 DOI: 10.3390/ijms22084268

Abstract

Previous studies have investigated the inhibitory effect of BMI-1026 on cyclin-dependent kinase 1 in vitro. However, the molecular mechanisms by which BMI-1026 treatment leads to cancer cell death remain unclear. This study was conducted to investigate the anticancer mechanisms of BMI-1026 on human renal carcinoma Caki cells. BMI-1026 induced apoptosis in association with the cleavage of poly(ADP-ribose) polymerase and pro-caspase-3 and the release of apoptosis-inducing factor and cytochromefrom mitochondria in Caki cells. BMI-1026-induced apoptosis was inhibited by the pan-caspase inhibitor z-VAD-fmk. Furthermore, BMI-1026 downregulated Bcl-2 and X-linked inhibitor of apoptosis protein (XIAP) at the transcriptional level and Mcl-1 (L) and cellular FADD-like IL-1β-converting enzyme inhibitory protein (c-FLIP (L)) at the post-transcriptional level. Interestingly, Mcl-1 (L) and c-FLIP (L), but not Bcl-2 or XIAP, played important roles in BMI-1026-induced Caki cell apoptosis. Although the constitutively active form of Akt did not attenuate BMI-1026-induced apoptosis, blockade of the PI3K/Akt pathway using a subcytotoxic concentration of the PI3K/Akt inhibitor LY294002 enhanced Caki cell apoptosis induced by BMI-1026. Electrophysiological safety was confirmed by determining the cardiotoxicity of BMI-1026 via left ventricular pressure analysis. These results suggest that BMI-1026 is a potent multitarget anticancer agent with electrophysiological safety and should be further investigated.

Involvement of PI3K Pathway in Glioma Cell Resistance to Temozolomide Treatment

Adrian Zając, Joanna Sumorek-Wiadro, Ewa Langner, Iwona Wertel, Aleksandra Maciejczyk, Bożena Pawlikowska-Pawlęga, Jarosław Pawelec, Magdalena Wasiak, Monika Hułas-Stasiak, Dorota Bądziul, Wojciech Rzeski, Michał Reichert, Joanna Jakubowicz-GilPMID: 34068110 DOI: 10.3390/ijms22105155

Abstract

The aim of the study was to investigate the anticancer potential of LY294002 (PI3K inhibitor) and temozolomide using glioblastoma multiforme (T98G) and anaplastic astrocytoma (MOGGCCM) cells. Apoptosis, autophagy, necrosis, and granules in the cytoplasm were identified microscopically (fluorescence and electron microscopes). The mitochondrial membrane potential was studied by flow cytometry. The activity of caspases 3, 8, and 9 and Akt was evaluated fluorometrically, while the expression of Beclin 1, PI3K, Akt, mTOR, caspase 12, and Hsp27 was determined by immunoblotting. SiRNA was used to block Hsp27 and PI3K expression. Cell migration and localization of Hsp27 were tested with the wound healing assay and immunocytochemistry, respectively. LY294002 effectively diminished the migratory potential and increased programmed death of T98G and MOGGCCM. Autophagy was dominant in MOGGCCM, while apoptosis was dominant in T98G. LY294002 with temozolomide did not potentiate cell death but redirected autophagy toward apoptosis, which was correlated with ER stress. A similar effect was observed after blocking PI3K expression with siRNA. Transfection with Hsp27 siRNA significantly increased apoptosis related to ER stress. Our results indicate that inhibition of the PI3K/Akt/mTOR pathway sensitizes glioma cells to apoptosis upon temozolomide treatment, which was correlated with ER stress. Hsp27 increases the resistance of glioma cells to cell death upon temozolomide treatment.5-Lipoxygenase inhibition reduces inflammation and neuronal apoptosis via AKT signaling after subarachnoid hemorrhage in rats

Liu Liu, Ping Zhang, Zhaosi Zhang, Yidan Liang, Hong Chen, Zhaohui He, Xiaochuan Sun, Zongduo Guo, Yongbing DengPMID: 33878031 DOI: 10.18632/aging.202869

Abstract

Early brain injury (EBI) is a major contributor to the high mortality and morbidity after subarachnoid hemorrhage (SAH). Inflammatory responses and neuronal apoptosis are important causes of EBI. Because 5- lipoxygenase (5-LOX) is known to be involved various central nervous system diseases, we investigated the effects of 5-LOX inhibition during EBI after SAH. Zileuton and LY294002 were used to inhibit expression of 5-LOX and Akt, respectively. We found that 5-LOX expression was significantly increased in the cytoplasm of cortical neurons after SAH and was accompanied by upregulated expression of the inflammatory factors LTB4, TNF-α, IL-1β and IL-6; upregulation of the pro-apoptotic factor Bax; downregulation of the anti-apoptotic factor Bcl-2; and an increased apoptosis rate. Gastric Zileuton administration significantly suppressed all of those effects and improved neurological function. Zileuton also upregulated activated (phosphorylated) AKT levels, and these beneficial effects of Zileuton were abolished by intracerebroventricular infusion of the PI3K inhibitor LY294002. Taken together, these findings indicate that 5-LOX mediates pro-inflammatory and pro-apoptotic effects that contribute to EBI after SAH and that those effects are suppressed by activation of PI3K/Akt signaling. This suggests targeting 5-LOX may be an effective approach to treating EBI after SAH.The structural dynamics of macropinosome formation and PI3-kinase-mediated sealing revealed by lattice light sheet microscopy

Shayne E Quinn, Lu Huang, Jason G Kerkvliet, Joel A Swanson, Steve Smith, Adam D Hoppe, Robert B Anderson, Natalie W Thiex, Brandon L ScottPMID: 34376698 DOI: 10.1038/s41467-021-25187-1

Abstract

Macropinosomes are formed by shaping actin-rich plasma membrane ruffles into large intracellular organelles in a phosphatidylinositol 3-kinase (PI3K)-coordinated manner. Here, we utilize lattice lightsheet microscopy and image visualization methods to map the three-dimensional structure and dynamics of macropinosome formation relative to PI3K activity. We show that multiple ruffling morphologies produce macropinosomes and that the majority form through collisions of adjacent PI3K-rich ruffles. By combining multiple volumetric representations of the plasma membrane structure and PI3K products, we show that PI3K activity begins early throughout the entire ruffle volume and continues to increase until peak activity concentrates at the base of the ruffle after the macropinosome closes. Additionally, areas of the plasma membrane rich in ruffling had increased PI3K activity and produced many macropinosomes of various sizes. Pharmacologic inhibition of PI3K activity had little effect on the rate and morphology of membrane ruffling, demonstrating that early production of 3'-phosphoinositides within ruffles plays a minor role in regulating their morphology. However, 3'-phosphoinositides are critical for the fusogenic activity that seals ruffles into macropinosomes. Taken together, these data indicate that local PI3K activity is amplified in ruffles and serves as a priming mechanism for closure and sealing of ruffles into macropinosomes.Melatonin protects against focal cerebral ischemia-reperfusion injury in diabetic mice by ameliorating mitochondrial impairments: involvement of the Akt-SIRT3-SOD2 signaling pathway

Lian Liu, Quan Cao, Wenwei Gao, Bingyu Li, Zhongyuan Xia, Bo ZhaoPMID: 34118791 DOI: 10.18632/aging.203137